molecular formula C16H28OSi B14357763 Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- CAS No. 92989-81-6

Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)-

Cat. No.: B14357763
CAS No.: 92989-81-6
M. Wt: 264.48 g/mol
InChI Key: KQJIYYMSMAIGKZ-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a silane core bonded to a 1,1-dimethylethyl group, two methyl groups, and a 1-methyl-1-phenylpropoxy group. These structural features impart specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is catalyzed by transition metals such as platinum, rhodium, or palladium. The general reaction conditions include:

    Temperature: 25-100°C

    Solvent: Toluene or hexane

    Catalyst: Platinum-based catalysts like Karstedt’s catalyst

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high selectivity and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the 1-methyl-1-phenylpropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products Formed:

    Oxidation: Silanols, siloxanes

    Reduction: Silanes with reduced functional groups

    Substitution: New organosilicon compounds with different substituents

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- finds applications in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of advanced materials such as silicone rubbers, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- involves its ability to act as a hydride donor or radical initiator. The silicon-hydrogen bond can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

  • Triethylsilane
  • Trimethylsilane
  • Phenylsilane
  • Diphenylsilane

Comparison: Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- is unique due to its specific substituents, which impart distinct reactivity and stability. Compared to simpler silanes like triethylsilane or trimethylsilane, this compound offers enhanced steric protection and electronic effects, making it suitable for specialized applications in synthesis and material science.

Properties

CAS No.

92989-81-6

Molecular Formula

C16H28OSi

Molecular Weight

264.48 g/mol

IUPAC Name

tert-butyl-dimethyl-(2-phenylbutan-2-yloxy)silane

InChI

InChI=1S/C16H28OSi/c1-8-16(5,14-12-10-9-11-13-14)17-18(6,7)15(2,3)4/h9-13H,8H2,1-7H3

InChI Key

KQJIYYMSMAIGKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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